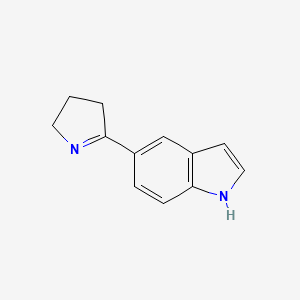
(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide is an organic compound characterized by the presence of a pyridine ring attached to an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide typically involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction proceeds through a condensation mechanism, forming the desired acrylamide derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced amide derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(E)-N,N-Dimethyl-3-(pyridin-3-yl)acrylamide: Similar structure but with the pyridine ring attached at a different position.
(E)-N,N-Dimethyl-3-(pyridin-2-yl)acrylamide: Another isomer with the pyridine ring attached at the second position.
N,N-Dimethyl-3-(pyridin-4-yl)propionamide: Lacks the double bond present in the acrylamide moiety.
Uniqueness
(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(E)-N,N-dimethyl-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C10H12N2O/c1-12(2)10(13)4-3-9-5-7-11-8-6-9/h3-8H,1-2H3/b4-3+ |
InChIキー |
OUJFVXCADDEZNU-ONEGZZNKSA-N |
異性体SMILES |
CN(C)C(=O)/C=C/C1=CC=NC=C1 |
正規SMILES |
CN(C)C(=O)C=CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


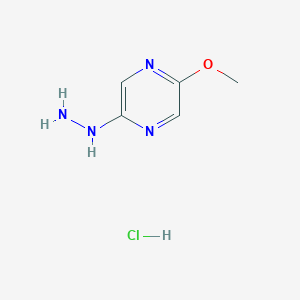
![Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11910923.png)


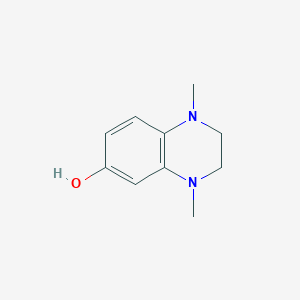
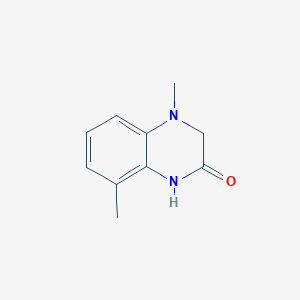


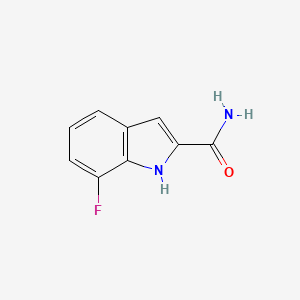

![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)

![2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11910997.png)
